Methyl glycyl-L-serinate

Lipophilicity Prodrug Design Membrane Permeability

Methyl glycyl-L-serinate (N-glycyl-serine methyl ester) offers a critical advantage for your R&D: its methyl ester group dramatically boosts lipophilicity (XLogP3: -2.1) versus the parent dipeptide glycyl-L-serine, enhancing membrane permeability for prodrug design. This protected dipeptide building block ensures high-fidelity solid-phase peptide synthesis (SPPS) with selective ester hydrolysis. For transporter studies (PEPT1) or esterase profiling, its defined structure provides unambiguous results. Choose >98% purity for reliable, reproducible outcomes in complex syntheses and sensitive biological assays.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 66328-96-9
Cat. No. B15347499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl glycyl-L-serinate
CAS66328-96-9
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C6H12N2O4/c1-12-6(11)4(3-9)8-5(10)2-7/h4,9H,2-3,7H2,1H3,(H,8,10)
InChIKeyIZKCPSKYPGYKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl glycyl-L-serinate (CAS 66328-96-9): A Methyl-Esterified Dipeptide with Distinct Physicochemical and Biological Properties


Methyl glycyl-L-serinate (CAS 66328-96-9), also known as N-glycyl-serine methyl ester, is an organic compound classified as a dipeptide derivative, consisting of glycine and L-serine amino acids linked via an amide bond, with a methyl ester functional group attached to the carboxylic acid of the serine residue . It is structurally characterized by the presence of a methyl ester moiety, which distinguishes it from the parent dipeptide, glycyl-L-serine, and imparts unique physicochemical properties, including enhanced lipophilicity and altered hydrogen-bonding potential . This compound is of significant interest in biochemical research and pharmaceutical development, particularly as a building block for peptide synthesis and as a potential prodrug to improve the oral bioavailability of poorly permeable therapeutic agents [1].

Critical Distinctions: Why Methyl glycyl-L-serinate Cannot Be Substituted with Glycyl-L-serine or Other Simple Dipeptides in Research Applications


Methyl glycyl-L-serinate cannot be directly substituted with its parent dipeptide, glycyl-L-serine, or other simple dipeptides due to fundamental differences in physicochemical properties and biological behavior arising from the methyl ester modification. This esterification significantly reduces the compound's polarity, as evidenced by a calculated XLogP3 value of -2.1, which is substantially more lipophilic than the parent carboxylic acid . This alteration in lipophilicity directly impacts membrane permeability, cellular uptake, and metabolic stability . Furthermore, the methyl ester group eliminates the negative charge of the carboxylic acid, changing the compound's ionization state at physiological pH and altering its interactions with biological transporters and enzymes [1]. Consequently, using an unmodified dipeptide as a substitute would lead to erroneous conclusions in studies of prodrug design, intestinal absorption, or enzyme-substrate kinetics, where the ester's hydrolysis and transport properties are critical variables [2].

Quantitative Evidence Guide: Differentiating Methyl glycyl-L-serinate from Glycyl-L-serine and Related Analogs


Enhanced Lipophilicity Drives Permeability Advantage Over Parent Dipeptide

Methyl glycyl-L-serinate exhibits significantly increased lipophilicity compared to its parent dipeptide, glycyl-L-serine, as quantified by its calculated XLogP3 value. This increased lipophilicity is a critical factor for improving passive membrane permeability, a key objective in prodrug design for poorly absorbed drugs .

Lipophilicity Prodrug Design Membrane Permeability

Metabolic Stability and Prodrug Activation: Hydrolysis Pathway Differentiation

The methyl ester modification alters the compound's chemical stability and degradation pathways under alkaline conditions. A study on a related glycosylated derivative (compound 4) demonstrated a distinct pH-dependent degradation profile, where ester hydrolysis becomes the dominant pathway, preventing unwanted β-elimination side reactions [1]. This behavior is not observed for the corresponding amide derivatives (compounds 3, 5, and 7), which undergo complete β-elimination under the same conditions [1].

Metabolic Stability Prodrug Hydrolysis β-Elimination

Potential for PEPT1 Transporter Interaction: A Class-Level Advantage for Oral Absorption

As a dipeptide mimetic, methyl glycyl-L-serinate may be a substrate for the proton-coupled oligopeptide transporter PEPT1 (SLC15A1), which is highly expressed in the small intestine and plays a major role in the absorption of di- and tripeptides [1]. While no direct data for methyl glycyl-L-serinate is available, studies show that PEPT1 can transport a wide range of dipeptide-like molecules, including those with modifications [2]. Methyl esterification is a common strategy to create prodrugs that leverage PEPT1-mediated transport to enhance oral absorption of poorly permeable drugs [3].

PEPT1 Transporter Oral Bioavailability Dipeptide Uptake

Key Application Scenarios for Methyl glycyl-L-serinate in Scientific and Industrial Research


Prodrug Design for Enhanced Oral Bioavailability of Poorly Permeable Drugs

Methyl glycyl-L-serinate is an ideal candidate for use as a promoiety in the design of prodrugs aimed at improving the oral bioavailability of active pharmaceutical ingredients (APIs) with low membrane permeability. Its increased lipophilicity (XLogP3 = -2.1) compared to the parent dipeptide facilitates passive diffusion across intestinal membranes. Furthermore, its dipeptide structure suggests it may be a substrate for the intestinal PEPT1 transporter [1], offering a potential active uptake pathway. Once absorbed, the methyl ester is designed to be cleaved by ubiquitous esterases, releasing the active parent drug and the non-toxic dipeptide glycyl-L-serine.

Peptide Synthesis Building Block with Controlled Deprotection

Methyl glycyl-L-serinate serves as a protected dipeptide building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The methyl ester protects the carboxylic acid functionality of the serine residue, preventing unwanted side reactions during chain elongation . This ester can be selectively removed under mild basic or enzymatic conditions to reveal the free acid for subsequent coupling or for the final peptide product. The methyl ester's stability and defined hydrolysis characteristics [2] make it a reliable choice for achieving high yields and purity in complex peptide syntheses.

Investigating Peptide Transporter Substrate Specificity

Due to its well-defined dipeptide structure with a specific modification (methyl ester), methyl glycyl-L-serinate is a valuable tool for probing the substrate specificity of peptide transporters like PEPT1 (SLC15A1) and PAT1 (SLC36A1) [REFS-2, REFS-5]. By comparing its uptake in Caco-2 cell monolayers or transporter-overexpressing cell lines with that of the unmodified dipeptide (glycyl-L-serine) and other analogs, researchers can elucidate the structural determinants required for transporter recognition and translocation. This information is critical for the rational design of drugs and prodrugs that exploit these transporters for improved absorption and targeted delivery.

Model Compound for Studying Esterase-Mediated Hydrolysis

The compound's methyl ester group makes it a suitable model substrate for studying the kinetics and mechanisms of esterase enzymes, which are critical for the activation of many prodrugs [2]. Researchers can use methyl glycyl-L-serinate to investigate the catalytic efficiency, substrate specificity, and inhibition profiles of various esterases, including those found in human plasma, liver, and intestinal tissues. Understanding these interactions is essential for predicting the in vivo conversion rate of ester-based prodrugs and optimizing their pharmacokinetic profiles.

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